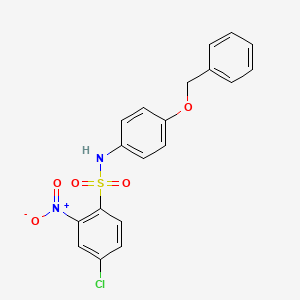
((4-Chloro-2-nitrophenyl)sulfonyl)(4-(phenylmethoxy)phenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-Chloro-2-nitrophenyl)sulfonyl)(4-(phenylmethoxy)phenyl)amine is a useful research compound. Its molecular formula is C19H15ClN2O5S and its molecular weight is 418.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
((4-Chloro-2-nitrophenyl)sulfonyl)(4-(phenylmethoxy)phenyl)amine, with the chemical formula C19H15ClN2O5S and a molecular weight of 418.86 g/mol, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C19H15ClN2O5S
- Molecular Weight : 418.86 g/mol
- CAS Number : 1022052-34-1
- Density : Not specified
- Melting Point : Not specified
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its role as an inhibitor in biochemical pathways and potential therapeutic applications.
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes related to metabolic pathways. For instance, it has been noted for its inhibitory effects on acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis, making it a candidate for obesity and metabolic syndrome treatments .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, although detailed mechanisms remain to be elucidated. Its structural components may contribute to its interaction with microbial cell membranes or metabolic pathways .
- Cytotoxicity in Cancer Cells : Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. The specific pathways involved in inducing apoptosis or inhibiting cell proliferation are areas of ongoing research .
Case Studies and Research Findings
Aplicaciones Científicas De Investigación
The compound has shown potential in several biological applications, primarily due to its antimicrobial, anticancer, and antiviral properties.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit substantial antibacterial effects by inhibiting folic acid synthesis in bacteria. Studies have demonstrated that related compounds can effectively target Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The presence of halogenated phenyl groups enhances lipophilicity, improving membrane penetration and overall efficacy against pathogens .
Anticancer Potential
Investigations into the anticancer properties of sulfonamide derivatives reveal their ability to modulate pathways involved in cancer cell survival. For instance, certain derivatives have induced apoptosis in human cancer cell lines, suggesting that this compound may also exhibit similar effects. The structure-activity relationship (SAR) studies indicate that specific modifications can enhance anticancer activity .
Antiviral Effects
Emerging studies suggest that compounds structurally related to this compound may inhibit viral replication. For example, certain derivatives have shown promise in inhibiting hepatitis B virus (HBV) replication in vitro, linked to increased levels of antiviral proteins .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Propiedades
IUPAC Name |
4-chloro-2-nitro-N-(4-phenylmethoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5S/c20-15-6-11-19(18(12-15)22(23)24)28(25,26)21-16-7-9-17(10-8-16)27-13-14-4-2-1-3-5-14/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYFDQLCWNXQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














